molecular formula C19H21NO4 B5843352 N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5843352
M. Wt: 327.4 g/mol
InChI Key: RZYGKMYPCPBPGG-UHFFFAOYSA-N
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Description

N-[2-(1-Cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a methoxy group at position 8, a ketone at position 2, and a carboxamide substituent at position 3 linked to a 2-(1-cyclohexen-1-yl)ethyl group. The cyclohexenyl moiety introduces conformational flexibility and moderate lipophilicity (LogP ~4.08), which may influence bioavailability and target interactions .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYGKMYPCPBPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-(1-cyclohexen-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituent at Position 3 Key Features
Target Compound 2-(1-Cyclohexen-1-yl)ethyl Flexible cyclohexenyl group; moderate lipophilicity (LogP ~4.08)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Electron-donating methoxy group; increased aromaticity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl Electron-withdrawing sulfonamide; potential for hydrogen bonding
6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide 2-Methoxyethyl + 6-Bromo Bromine increases molecular weight; methoxyethyl enhances solubility
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Acetamidophenyl Polar acetamido group; improved water solubility

Key Observations :

  • Cyclohexenyl vs. Aromatic Substituents : The cyclohexenyl group in the target compound offers conformational flexibility compared to rigid aromatic substituents (e.g., 4-methoxyphenethyl or 4-sulfamoylphenyl). This flexibility may enhance binding to hydrophobic pockets in biological targets .

Key Observations :

  • The cyclohexenyl ethyl group in the target compound is structurally analogous to K284-6111, a known chitinase-3-like-1 (CHI3L1) inhibitor with anti-inflammatory effects in atopic dermatitis models .
  • Methoxy-substituted coumarins (e.g., compound 8) are frequently associated with antioxidant and anti-inflammatory properties, but substituent positioning (e.g., 8-methoxy vs. 4-methoxy) may modulate efficacy .

Key Observations :

  • The target compound’s moderate LogP (~4.08) suggests balanced lipophilicity for membrane permeability, contrasting with more polar derivatives like N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (higher solubility due to acetamido group) .
  • Synthetic methods vary: compound 12 uses acetic acid-mediated condensation , while modern approaches for carboxamides often employ coupling agents like EDC or HATU .

Biological Activity

N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chromene backbone, which is known for its diverse biological activities. The specific molecular formula is C19H21N3O4C_{19}H_{21}N_{3}O_{4} with a molecular weight of approximately 355.39 g/mol. The presence of the cyclohexene group and methoxy substituent is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have shown cytotoxic effects against MCF7 breast cancer cells and CEM leukemia cells, promoting cell cycle arrest and apoptosis through the modulation of apoptotic markers such as Bcl-2 and Bax .

Antioxidant Activity

The antioxidant properties of chromene derivatives are well-documented. The compound has been shown to mitigate oxidative stress by reducing lipid peroxidation levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This activity is particularly relevant in the context of myocardial infarction models, where oxidative stress plays a critical role in cardiac damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce neutrophil infiltration in inflamed tissues, which may contribute to its protective effects in models of myocardial infarction .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Defense : Enhancement of endogenous antioxidant systems that combat oxidative damage.
  • Cytokine Modulation : Inhibition of inflammatory mediators that exacerbate tissue damage.

Study 1: Cytotoxicity Against Cancer Cells

In a controlled study, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Study 2: Cardioprotective Effects

A model involving isoproterenol-induced myocardial infarction in rats showed that pretreatment with this compound significantly reduced cardiac injury markers and improved cardiac function. The treatment group exhibited lower levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB), indicating reduced myocardial damage .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MCF7 and CEM cells
AntioxidantReduces lipid peroxidation; enhances SOD activity
Anti-inflammatoryDecreases pro-inflammatory cytokines

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis typically involves coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with an amine-bearing cyclohexene moiety. A common approach is alkylation or acylation under basic conditions (e.g., K₂CO₃ in dry DMF), similar to the synthesis of structurally related coumarin carboxamides . Key steps include:

  • Deprotonation: Use of anhydrous potassium carbonate to activate the carboxylic acid.
  • Nucleophilic Substitution: Reaction with 2-(1-cyclohexen-1-yl)ethylamine under reflux.
  • Purification: Flash column chromatography (silica gel, eluent: DCM/acetone) followed by recrystallization from acetone or ethanol to obtain high-purity crystals .
    Validation: Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 6.5–8.0 ppm for aromatic protons) and HRMS (theoretical vs. observed mass accuracy < 5 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in the alkylation step?

Methodological Answer:
Optimization requires systematic screening of:

  • Catalysts: Transition metals (e.g., Pd(OAc)₂) for directed C–H activation in cyclohexene functionalization .
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene may reduce side reactions.
  • Temperature: Controlled heating (60–80°C) balances reaction rate and decomposition .
    Data-Driven Approach: Use a Design of Experiments (DoE) matrix to assess variables (e.g., solvent polarity, base strength) and quantify yield improvements via HPLC analysis .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Methodological Answer:

  • Purity: HPLC (C18 column, mobile phase: MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Acceptable purity ≥95% .
  • Stability: Accelerated stability studies (40°C/75% RH for 28 days) monitored by TLC and 1H NMR^1 \text{H NMR} to detect hydrolysis or oxidation .
  • Crystallinity: X-ray diffraction to confirm single-crystal formation and polymorphism risks .

Advanced: How can contradictions in reported biological activity (e.g., anti-cancer vs. anti-inflammatory) be resolved?

Methodological Answer:

  • Mechanistic Profiling: Perform target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. topoisomerase inhibition for anti-cancer effects) .
  • Structure-Activity Relationship (SAR): Compare substituent effects; e.g., the cyclohexenyl ethyl group may enhance membrane permeability, altering activity .
  • Dose-Response Studies: Use IC₅₀ values to differentiate primary vs. off-target effects. For example, anti-cancer activity at µM ranges vs. anti-inflammatory effects at nM ranges .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Anti-inflammatory: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced: How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR) or topoisomerase II (PDB ID: 1ZXM). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the coumarin core .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • ADMET Prediction: SwissADME for bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Solvent Selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream processing .
  • Byproduct Management: Optimize column chromatography to remove unreacted amine or carboxylic acid intermediates .
  • Yield Consistency: Implement process analytical technology (PAT) for real-time monitoring of reaction progression .

Advanced: How can substituent modifications enhance pharmacokinetic properties?

Methodological Answer:

  • Cyclohexene Optimization: Introduce electron-withdrawing groups (e.g., F, Cl) to improve metabolic stability .
  • Methoxy Position: Relocate the 8-methoxy group to 7-position to reduce steric hindrance and enhance target binding .
  • Prodrug Design: Conjugate with PEG or ester groups to improve solubility and oral bioavailability .

Basic: What spectroscopic signatures confirm successful synthesis?

Methodological Answer:

  • 1H NMR^1 \text{H NMR}: Key peaks: δ 1.5–2.5 ppm (cyclohexenyl protons), δ 3.8 ppm (methoxy group), δ 6.5–8.0 ppm (coumarin aromatics) .
  • IR Spectroscopy: Stretches at 1680–1700 cm⁻¹ (amide C=O), 1720 cm⁻¹ (coumarin lactone) .
  • HRMS: Exact mass calculated for C₂₁H₂₃NO₄ ([M+H]⁺ = 378.1709) .

Advanced: How can in vivo toxicity and pharmacokinetics be evaluated methodologically?

Methodological Answer:

  • Toxicity: Acute toxicity in rodents (OECD 423) with histopathology and serum biochemistry (ALT, creatinine) .
  • Pharmacokinetics:
    • IV Administration: Calculate t₁/₂, Vd, and clearance using LC-MS/MS plasma analysis .
    • Oral Bioavailability: Compare AUC₀–24h (PO vs. IV) in Sprague-Dawley rats .
  • Metabolite ID: UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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